1-[(2R,4S,5R)-5-[(dimethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione
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Overview
Description
5’-Deoxy-5’-N,N-dimethylaminothymidine is a purine nucleoside analog known for its broad antitumor activity. This compound is particularly effective in targeting indolent lymphoid malignancies by inhibiting DNA synthesis and inducing apoptosis .
Preparation Methods
The synthesis of 5’-Deoxy-5’-N,N-dimethylaminothymidine involves several steps, typically starting with the modification of thymidine. The reaction conditions often include the use of dimethylamine and other reagents to achieve the desired chemical structure. Industrial production methods are not extensively documented, but laboratory synthesis usually involves standard nucleoside modification techniques .
Chemical Reactions Analysis
5’-Deoxy-5’-N,N-dimethylaminothymidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, resulting in substituted products.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5’-Deoxy-5’-N,N-dimethylaminothymidine has several scientific research applications:
Chemistry: Used as a nucleoside analog in various chemical studies.
Biology: Employed in cell cycle and DNA damage research.
Medicine: Investigated for its antitumor properties, particularly in treating lymphoid malignancies.
Industry: Utilized in the development of nucleoside-based drugs and other therapeutic agents.
Mechanism of Action
The compound exerts its effects by inhibiting DNA synthesis and inducing apoptosis. It targets specific molecular pathways involved in cell cycle regulation and DNA repair, making it effective against certain types of cancer cells .
Comparison with Similar Compounds
5’-Deoxy-5’-N,N-dimethylaminothymidine is unique among purine nucleoside analogs due to its specific modifications. Similar compounds include:
- 5’-Deoxy-5’-N-methylaminothymidine
- 5’-Deoxy-5’-N,N-diethylaminothymidine
- 5’-Deoxy-5’-N,N-dimethylaminouridine
These compounds share structural similarities but differ in their specific chemical modifications and biological activities .
Properties
Molecular Formula |
C12H19N3O4 |
---|---|
Molecular Weight |
269.30 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-5-[(dimethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C12H19N3O4/c1-7-5-15(12(18)13-11(7)17)10-4-8(16)9(19-10)6-14(2)3/h5,8-10,16H,4,6H2,1-3H3,(H,13,17,18)/t8-,9+,10+/m0/s1 |
InChI Key |
NKEKBCKCQPUHLT-IVZWLZJFSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CN(C)C)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CN(C)C)O |
Origin of Product |
United States |
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